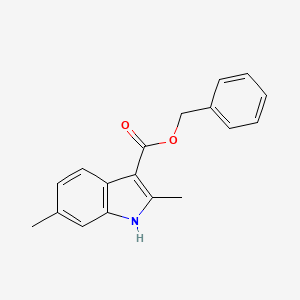

2,6-Dimethylindole-3-benzyl carboxylate

Descripción general

Descripción

2,6-Dimethylindole-3-benzyl carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of two methyl groups at positions 2 and 6 of the indole ring, and a benzyl carboxylate group at position 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylindole-3-benzyl carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of Methyl Groups: The methyl groups at positions 2 and 6 can be introduced through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

Benzyl Carboxylation: The benzyl carboxylate group can be introduced through esterification of the indole-3-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethylindole-3-benzyl carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the benzyl carboxylate group to a benzyl alcohol group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 4, 5, and 7.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 2,6-Dimethylindole-3-benzyl Carboxylate

The synthesis of this compound typically involves the Fischer indolization method combined with N-alkylation techniques. A notable one-pot, three-component protocol has been developed for synthesizing various indole derivatives, including this compound. The process is efficient, yielding high amounts of the desired product in a relatively short reaction time. The general reaction scheme can be summarized as follows:

Example Reaction Steps:

- Indolization : The condensation of hydrazine derivatives with ketones.

- Alkylation : The introduction of benzyl groups via alkylation reactions.

Antidiabetic Properties

Research has indicated that indole derivatives, including this compound, exhibit potential as PPARγ agonists. PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) plays a critical role in regulating glucose metabolism and insulin sensitivity. Compounds that modulate PPARγ activity can be beneficial in treating type 2 diabetes.

- Case Study : A study highlighted the structure-activity relationship (SAR) of various indole-based compounds, demonstrating that modifications at the 2 and 3 positions of the indole ring significantly affect their binding affinity to PPARγ and subsequent biological activity .

Antimicrobial Activity

Indoles have shown promise against various pathogens, including antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The antimicrobial properties are attributed to the ability of indoles to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Drug Development

The versatility of this compound makes it a valuable scaffold for drug development. Its derivatives can be fine-tuned for enhanced efficacy and reduced side effects.

Research Applications

This compound serves as a reference standard in pharmaceutical testing, aiding in the development of new therapeutic agents by providing benchmarks for biological activity assays .

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylindole-3-benzyl carboxylate involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dimethylindole: Lacks the benzyl carboxylate group, making it less versatile in certain applications.

3-Benzylindole: Lacks the methyl groups at positions 2 and 6, which can affect its reactivity and biological activity.

Indole-3-carboxylate: Lacks the methyl groups and benzyl substitution, making it structurally simpler.

Uniqueness

2,6-Dimethylindole-3-benzyl carboxylate is unique due to its combination of methyl and benzyl carboxylate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

2,6-Dimethylindole-3-benzyl carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C17H19N O2

CAS Number: 1227267-30-2

The compound features a dimethyl-substituted indole ring system with a benzyl carboxylate moiety, which contributes to its biological activity.

Indole derivatives, including this compound, interact with various biological targets, influencing multiple biochemical pathways:

- Receptor Binding: These compounds often bind to receptors such as the cannabinoid receptors, which modulate pain and inflammation pathways.

- Enzyme Interaction: They can inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects.

- Gene Expression Modulation: Indole derivatives have been shown to affect gene expression related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in in vitro models .

Anticancer Activity

The compound has demonstrated promising anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested: KNS42 (paediatric glioblastoma multiforme), non-small cell lung cancer (NSCLC), and breast cancer cells.

- IC50 Values: The compound showed IC50 values ranging from 0.84 μM to 39.9 μM against different tumor cell lines, indicating its potential as an anticancer agent .

Case Studies

-

Study on Anticancer Properties:

A study evaluated the effects of this compound on KNS42 cells. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. The mechanism involved modulation of the PI3K/AKT pathway, crucial for cell survival . -

Anti-inflammatory Research:

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced edema and inflammatory markers. The study highlighted its potential for therapeutic use in inflammatory diseases.

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

benzyl 2,6-dimethyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-8-9-15-16(10-12)19-13(2)17(15)18(20)21-11-14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRXDEDNGYPLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233310 | |

| Record name | Phenylmethyl 2,6-dimethyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227267-30-2 | |

| Record name | Phenylmethyl 2,6-dimethyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2,6-dimethyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.